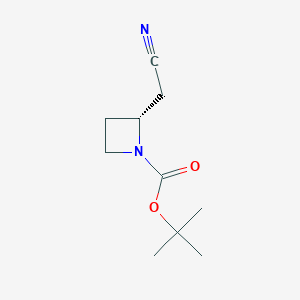
4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom at the 4-position, a tert-butoxycarbonyl (Boc) protected amino group at the 1-position, and a carboxylic acid group. The indene scaffold is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide (CO2) followed by acidic workup.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amino group.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines using coupling reagents like EDCI or DCC.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: EDCI or DCC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Substitution: Various substituted indene derivatives.
Deprotection: Free amino indene derivatives.
Coupling: Amide-linked indene derivatives.
科学研究应用
4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of 4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and Boc-protected amino group can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
4-Bromo-1-((tert-butoxycarbonyl)amino)-1H-indole-2-carboxylic acid: Similar structure but with an indole scaffold instead of indene.
4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-pyrrole-1-carboxylic acid: Similar structure but with a pyrrole scaffold.
Uniqueness
4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its indene scaffold, which imparts distinct chemical properties and reactivity compared to indole or pyrrole derivatives. The presence of the Boc-protected amino group and bromine atom further enhances its versatility in synthetic and biological applications.
属性
CAS 编号 |
2089650-09-7 |
|---|---|
分子式 |
C15H18BrNO4 |
分子量 |
356.21 g/mol |
IUPAC 名称 |
4-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-10(15)5-4-6-11(9)16/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI 键 |
JRPKDOSDRUVEFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC=C2Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


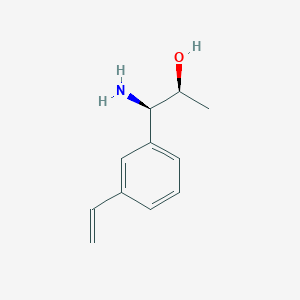



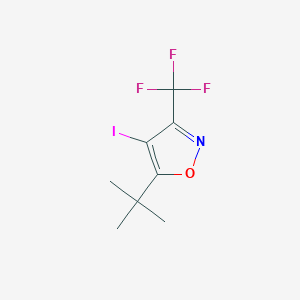

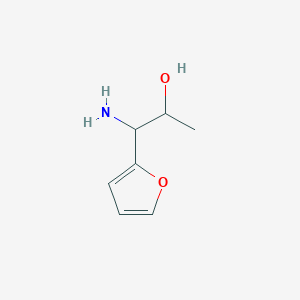
![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)
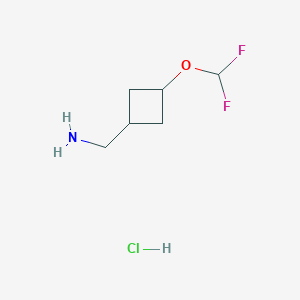
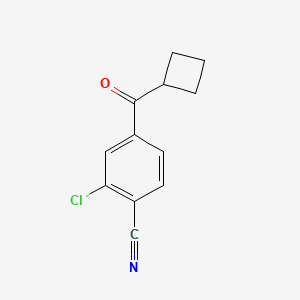
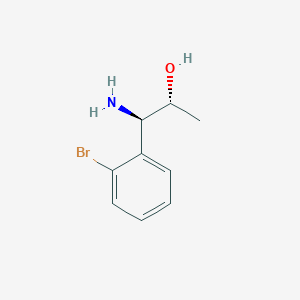
![4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)
